molecular formula C14H12N2O5 B11452322 6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11452322
M. Wt: 288.25 g/mol
InChI Key: LKNROJMSZRQDJD-QPJJXVBHSA-N
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Description

6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a tetrahydropyrimidine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea under acidic conditions to yield the desired tetrahydropyrimidine-dione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.

    Cinnamic Acid: 3-phenylprop-2-enoic acid.

    Chalcones: 1,3-diphenylprop-2-en-1-ones.

Uniqueness

6-Hydroxy-5-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its tetrahydropyrimidine-dione core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O5/c1-21-9-5-2-8(3-6-9)4-7-10(17)11-12(18)15-14(20)16-13(11)19/h2-7H,1H3,(H3,15,16,18,19,20)/b7-4+

InChI Key

LKNROJMSZRQDJD-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(NC(=O)NC2=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(NC(=O)NC2=O)O

Origin of Product

United States

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